7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid
Overview
Description
7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid is a triterpenoid compound found in the fruiting bodies of the Ganoderma lucidum mushroom . This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes hydroxylation and oxidation reactions under controlled conditions to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound is often achieved through extraction from natural sources, particularly Ganoderma lucidum. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: Functional groups on the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: The compound is studied for its role in cellular processes and its potential as a bioactive molecule.
Medicine: It has shown potential in the treatment of various diseases due to its anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound is used in the development of nutraceuticals and functional foods
Mechanism of Action
The mechanism of action of 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ganoderic Acid D2: Another triterpenoid found in Ganoderma lucidum with similar biological activities.
3,7,12-Trihydroxy-11,15,23-trioxolanost-8-en-26-oic acid: A structurally related compound with different hydroxylation patterns.
7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid (7β): An isomer with different stereochemistry.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of multiple oxygen-containing functional groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUOVOXWPIXOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033023 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110311-47-2, 97653-94-6 | |
Record name | (7β,12α)-7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110311-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganoderic acid D2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97653-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033023 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201 - 203 °C | |
Record name | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033023 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.